molecular formula C9H13N B14270850 Cyclooct-3-ene-1-carbonitrile CAS No. 183442-14-0

Cyclooct-3-ene-1-carbonitrile

Cat. No.: B14270850
CAS No.: 183442-14-0
M. Wt: 135.21 g/mol
InChI Key: UITXDFKVMVTTBU-UHFFFAOYSA-N
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Description

Cyclooct-3-ene-1-carbonitrile is an organic compound with the molecular formula C9H13N It features a cyclooctene ring with a nitrile group attached at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-3-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclooctene followed by a nucleophilic substitution reaction with sodium cyanide. The reaction typically proceeds under mild conditions, with the use of solvents like dichloromethane and pyridine .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclooct-3-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclooct-3-ene-1-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitrile group can yield cyclooct-3-ene-1-amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclooct-3-ene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooct-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

    Cyclooctatetraene: An unsaturated derivative of cyclooctane with four double bonds.

    Cyclooctane: A saturated hydrocarbon with a similar ring structure but without the nitrile group.

Comparison: Unlike cyclooctatetraene, which is known for its aromaticity, cyclooct-3-ene-1-carbonitrile does not exhibit aromatic properties but offers versatility in chemical synthesis and applications .

Properties

CAS No.

183442-14-0

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

cyclooct-3-ene-1-carbonitrile

InChI

InChI=1S/C9H13N/c10-8-9-6-4-2-1-3-5-7-9/h2,4,9H,1,3,5-7H2

InChI Key

UITXDFKVMVTTBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC=CC1)C#N

Origin of Product

United States

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